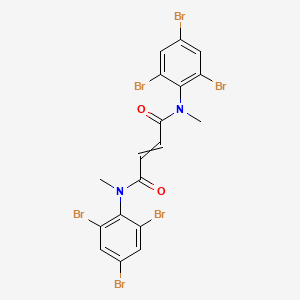
N~1~,N~4~-Dimethyl-N~1~,N~4~-bis(2,4,6-tribromophenyl)but-2-enediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~4~-Dimethyl-N~1~,N~4~-bis(2,4,6-tribromophenyl)but-2-enediamide is a synthetic organic compound characterized by its complex structure and multiple bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Dimethyl-N~1~,N~4~-bis(2,4,6-tribromophenyl)but-2-enediamide typically involves the reaction of N,N-dimethylaniline with 2,4,6-tribromobenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of N1,N~4~-Dimethyl-N~1~,N~4~-bis(2,4,6-tribromophenyl)but-2-enediamide involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~4~-Dimethyl-N~1~,N~4~-bis(2,4,6-tribromophenyl)but-2-enediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atoms in the compound can undergo nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N~1~,N~4~-Dimethyl-N~1~,N~4~-bis(2,4,6-tribromophenyl)but-2-enediamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1,N~4~-Dimethyl-N~1~,N~4~-bis(2,4,6-tribromophenyl)but-2-enediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: A simpler analogue with similar structural features but lacking the bromine atoms.
4,4’-Methylenebis(N,N-dimethylaniline): Another related compound with a different substitution pattern on the aromatic rings.
Uniqueness
N~1~,N~4~-Dimethyl-N~1~,N~4~-bis(2,4,6-tribromophenyl)but-2-enediamide is unique due to the presence of multiple bromine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more versatile in various applications.
Properties
CAS No. |
92484-08-7 |
|---|---|
Molecular Formula |
C18H12Br6N2O2 |
Molecular Weight |
767.7 g/mol |
IUPAC Name |
N,N'-dimethyl-N,N'-bis(2,4,6-tribromophenyl)but-2-enediamide |
InChI |
InChI=1S/C18H12Br6N2O2/c1-25(17-11(21)5-9(19)6-12(17)22)15(27)3-4-16(28)26(2)18-13(23)7-10(20)8-14(18)24/h3-8H,1-2H3 |
InChI Key |
WOIILUFJDMFMDL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=C(C=C(C=C1Br)Br)Br)C(=O)C=CC(=O)N(C)C2=C(C=C(C=C2Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















